![molecular formula C12H19NO4 B1402390 3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid CAS No. 1309352-51-9](/img/structure/B1402390.png)
3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid
Overview
Description
“3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid” is a chemical compound with the CAS Number: 1785534-02-2 . It has a molecular weight of 241.29 . The IUPAC name for this compound is 3-(tert-butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid .
Synthesis Analysis
A synthesis of all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has been developed, thereby significantly shortening the known literature procedures for the syntheses of these unnatural amino acids . With a simple adjustment of the reaction conditions, either pure cis or trans acid can be obtained .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-7-4-8(10(14)15)9(7)6-13/h7-9H,4-6H2,1-3H3,(H,14,15) . The InChI key is MPPZAZVZDNQLNZ-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
It is stored at a temperature of 4 degrees Celsius . The compound’s molecular weight is 241.29 .
Scientific Research Applications
Synthesis Approaches
- Synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid : The synthesis process of this closely related compound involves three key steps: diazomalonate insertion, intramolecular cyclization, and chemoselective reduction, highlighting the compound's potential as a useful building block in medicinal chemistry due to its bicyclic nature and conformational constraints (Napolitano et al., 2010).
- Scalable Synthesis Route : An innovative approach was employed for the scalable synthesis of a similar compound, tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, from a commercially available chiral lactone, highlighting significant improvements over original methods (Maton et al., 2010).
Chemical Properties and Applications
- Synthesis of Stereoisomers : A method for synthesizing all four stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid was developed, allowing for the exploration of the compound's diverse chemical properties and potential applications (Bakonyi et al., 2013).
- Derivatives and Analogues Synthesis : The compound serves as a platform for the synthesis of various derivatives, such as 7-Azabicyclo[2.2.1]heptane amino acids, which are useful in creating glutamic acid analogues (Hart & Rapoport, 1999).
Chemical Reaction Studies
- Photocycloaddition Reactions : The synthesis of 3-azabicyclo[3.2.0]heptane derivatives as γ-aminobutyric acid analogues through intermolecular [2+2] photocycloaddition is a notable chemical reaction study involving similar compounds, demonstrating their utility in creating bicyclic analogues (Petz & Wanner, 2013).
Constrained Peptidomimetic Synthesis
- Peptidomimetic Applications : The compound's derivatives, such as 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid, are significant in the synthesis of constrained peptidomimetics, which are valuable in peptide-based drug discovery (Mandal et al., 2005).
Safety and Hazards
properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-5-4-12(9(14)15)6-8(12)7-13/h8H,4-7H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTDJEYZSNNPNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC2C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801140011 | |
Record name | 3-Azabicyclo[4.1.0]heptane-3,6-dicarboxylic acid, 3-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801140011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-6-carboxylic acid | |
CAS RN |
1309352-51-9 | |
Record name | 3-Azabicyclo[4.1.0]heptane-3,6-dicarboxylic acid, 3-(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1309352-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Azabicyclo[4.1.0]heptane-3,6-dicarboxylic acid, 3-(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801140011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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